While dodecylsilane itself is not typically a drug molecule, its applications can support pharmaceutical development. The "silicon switch" strategy in drug discovery involves substituting a carbon atom with silicon in a bioactive molecule to improve its properties [1]. Key property differences include:
This compound is more directly relevant in creating advanced drug delivery systems. Research into modifying mesoporous silica nanoparticles with organosilanes like this compound aims to control drug loading and release profiles [2].
The synthesis and application of this compound derivatives follow well-established methodologies in surface and polymer chemistry.
The synthesis typically starts from a chlorosilane or alkoxysilane precursor [3]. The table below compares these two common routes.
| Parameter | Chlorosilane Route | Alkoxysilane Route |
|---|---|---|
| Reaction Temperature | 60-150 °C [3] | 80-120 °C [3] |
| Reaction Time | 4-8 hours [3] | 6-24 hours [3] |
| Typical Yield | 68-85% [3] | 55-75% [3] |
| Key Advantage | Faster reaction, high selectivity [3] | Better hydrolytic stability, cost-effective [3] |
| Key Disadvantage | Produces corrosive HCl gas [3] | Longer reaction time, moderate selectivity [3] |
Experimental pathways for surface modification using this compound derivatives.
After creating the basic this compound structure, researchers often use "click chemistry" for further modification [3]. This approach is highly efficient and selective for attaching new functional groups, allowing for the creation of custom surfaces with specific properties.
This compound is an organosilicon compound characterized by a long hydrophobic dodecyl chain (C₁₂H₂₅) attached to a silicon atom. Its key identifiers are summarized in the table below.
| Property | Description |
|---|---|
| IUPAC Name | This compound [1] |
| Molecular Formula | C₁₂H₂₈Si [1] |
| CAS Registry Number | 872-19-5 [1] |
| Molar Mass | 197.41 g/mol (for C12H25Si formula) [1] |
| Structure | A silicon atom bonded to a saturated dodecyl chain and three hydrogen atoms (SiH₃ group). [1] |
| Key Characteristic | High lipophilicity, with a calculated logP value of 3.691. [1] |
The data indicates that this compound has low solubility in water but is miscible with various organic solvents [1] [2]. Its most critical characteristic is its reactivity in aqueous environments.
This compound is classified as a monoalkylsilane (one Si-H bond). A 2025 systematic study on hydrosilane stability at neutral pH found that monoalkylsilanes like this compound are susceptible to hydrolysis [2].
Quantitative data from ¹H-NMR time-lapse experiments shows a 22% reduction in the starting material over 24 hours when dissolved in a 10% D₂O in DMSO-d6 solvent system [2]. The primary reaction is with water, moisture, or steam, which generates heat and corrosive fumes of hydrogen chloride (HCl) [3].
The following diagram outlines the general workflow for evaluating this compound stability using key methods from recent research:
The instability of this compound in aqueous environments has significant implications for its use, particularly in drug discovery.
The table below summarizes the stability of this compound compared to other hydrosilane classes based on the 2025 study [2].
| Hydrosilane Substitution Type | Representative Example | Stability at Neutral pH (24h) |
|---|---|---|
| Monoalkylsilane | This compound | Susceptible (22% degradation) |
| Dialkylsilane | Diethylsilane | Resistant |
| Trialkylsilane | Triethylsilane | Resistant |
| Monoarylsilane | Phenylsilane | Susceptible (31% degradation) |
| Triarylsilane | Triphenylsilane | Resistant |
The table below summarizes the available physical and chemical property data for dodecylsilane. Please note that many data points are not available (N/A).
| Property | Value | Source |
|---|---|---|
| CAS Number | 872-19-5 | [1] |
| Molecular Formula | C₁₂H₂₈Si | [1] |
| Molecular Weight | 200.44 g/mol | [1] |
| Boiling Point | 80 °C at 7 mmHg | [1] |
| Flash Point | 100.14 °C | [1] |
| Density | 0.7753 g/cm³ | [1] |
| Vapour Pressure | N/A | |
| Partition Coefficient (log Kow) | N/A | |
| Solubility | N/A |
Based on the safety data sheet, the specific hazards of this compound are not fully classified, and no occupational exposure limits (OELs) were provided [1]. In such cases, it is critical to adhere to strict safety protocols.
The following workflow outlines the key procedures for handling this compound and responding to incidents, based on the available safety data sheet [1].
This compound Safety Workflow
For your work in drug development, here are some critical points to consider:
Organosilane chemistry represents a cornerstone of surface functionalization science with profound implications across materials science, chromatography, and biomedical applications. These hybrid organic-inorganic compounds feature a direct carbon-silicon bond that enables the creation of molecular bridges between inorganic substrates and organic functionalities. The fundamental structure of organosilanes follows the formula R-SiX₃, where R represents an organic moiety and X denotes hydrolyzable groups (typically alkoxy or chloro substituents). This unique molecular architecture allows organosilanes to undergo controlled hydrolysis and condensation reactions, forming stable covalent bonds with hydroxyl-rich surfaces such as silica, glass, and metals. The versatility of organosilane chemistry has made it indispensable for developing advanced drug delivery systems, where precise surface engineering controls therapeutic release kinetics and biocompatibility.
The significance of organosilane monolayers extends to their ability to impart specific surface characteristics while maintaining the bulk properties of underlying substrates. When properly applied, these molecular thin films can transform material surfaces to exhibit tailored hydrophobicity, functionality for subsequent bioconjugation, or resistance to non-specific protein adsorption. In pharmaceutical applications, this enables the rational design of carrier systems with optimized loading capacity, release profiles, and biological behavior. The covalent Si-O-Si bonds formed during surface modification provide exceptional stability under physiological conditions, preventing premature delamination and ensuring consistent performance throughout the therapeutic window. This technical guide comprehensively examines organosilane fundamentals, with particular emphasis on dodecylsilane applications in advanced drug delivery platforms.
Organosilane chemistry is governed by distinctive electronic properties of the silicon atom that differentiate it from its carbon counterpart. Silicon possesses low electronegativity (1.90 on the Pauling scale) and expanded valence orbitals, resulting in longer bond lengths and increased flexibility in coordination geometry compared to carbon. The Si-C bond demonstrates high thermodynamic stability with a bond dissociation energy of approximately 451 kJ/mol, rendering it resistant to homolytic cleavage under physiological conditions. However, the polarity of the Si-C bond (silicon being electropositive relative to carbon) makes it susceptible to nucleophilic attack in the presence of strong bases or nucleophiles. This nuanced chemical behavior enables the design of organosilane monolayers that balance stability during storage and application with controlled degradation profiles in specific biological microenvironments.
The fundamental transformation in organosilane surface modification involves a four-step mechanism beginning with hydrolysis of alkoxy groups, followed by condensation with surface hydroxyls. During hydrolysis, silane trialkoxy groups react with water to form reactive silanols, releasing alcohol byproducts. These silanol species then undergo hydrogen bonding with surface hydroxyl groups present on substrate materials. Subsequently, a condensation reaction forms stable covalent Si-O-Si (siloxane) bridges that anchor the organosilane to the surface. Finally, adjacent silanol groups can undergo cross-linking through further condensation reactions, creating an interconnected monolayer network. This reaction sequence is strongly influenced by environmental factors including humidity, temperature, solvent composition, and catalyst presence, which collectively determine the density, uniformity, and stability of the resulting monolayer.
Organosilanes can be systematically categorized according to their organic substituents (R groups), which dictate surface properties and application potential. The following table summarizes major organosilane classifications and their characteristics:
Table: Organosilane Classification by Organic Functionality
| Category | Representative R Groups | Key Properties | Common Applications |
|---|---|---|---|
| Alkyl | Methyl, Propyl, Octyl, Dodecyl | Hydrophobicity, Surface energy reduction | Chromatography, Corrosion protection, Drug encapsulation |
| Functional | Aminopropyl, Glycidoxy, Mercapto | Chemical reactivity, Bioconjugation sites | Immobilization catalysts, Biosensors, Targeted delivery systems |
| Fluorinated | Tridecafluoro-1,1,2,2-tetrahydrooctyl | Oleophobicity, Low surface energy | Non-fouling surfaces, Microfluidics |
| Reactive | Isocyanato, Methacrylate, Vinyl | Polymerization capability, Cross-linking | Composite materials, Dental resins, Molecular imprinting |
The selection criteria for organosilanes in pharmaceutical applications include compatibility with biological systems, stability under physiological conditions, and appropriate interfacial properties for drug-polymer interactions. Alkylsilanes like This compound create highly hydrophobic surfaces that favor adsorption and retention of lipophilic therapeutic compounds. In contrast, functional silanes provide reactive handles (amines, epoxides, thiols) for grafting polymers or targeting ligands that enhance therapeutic precision. Mixed monolayers incorporating multiple silane species enable fine-tuning of surface properties to achieve specific drug release profiles or multi-functional behavior. The structural diversity of organosilanes thus provides a versatile molecular toolkit for engineering advanced drug delivery interfaces with precisely controlled characteristics.
This compound, specifically n-dodecyltrimethoxysilane, features a linear twelve-carbon alkyl chain (C₁₂H₂₅-) covalently linked to a trimethoxysilane headgroup (-Si(OCH₃)₃). This molecular structure creates a pronounced amphiphilic character with a highly hydrophobic alkyl tail and a reactive, hydrophilic silane head. The long hydrocarbon chain promotes strong intermolecular van der Waals interactions between adjacent molecules in self-assembled monolayers, driving the formation of closely packed, crystalline-like structures on appropriate substrates. These dense alkyl assemblies create surfaces with exceptional hydrophobicity, typically exhibiting water contact angles exceeding 110° when properly organized on silica substrates. The combination of strong covalent substrate anchoring through siloxane bonds and intensive lateral chain interactions results in monolayers with remarkable thermal and chemical stability, maintaining integrity at temperatures up to 150°C and in various organic solvents.
The self-assembly process of this compound is governed by both thermodynamic and kinetic factors, where molecules initially adsorb onto the substrate surface followed by gradual reorganization into ordered domains. The optimal monolayer formation occurs through solution deposition in anhydrous aprotic solvents (e.g., toluene, xylene) with controlled trace water content sufficient for hydrolysis but limited enough to prevent bulk polymerization. The resulting monolayers typically exhibit surface coverages ranging from 2.5 to 4.0 molecules per nm², depending on substrate morphology, reaction conditions, and steric constraints imposed by the dodecyl chains. This packing density corresponds to theoretical surface concentrations of approximately 0.95-1.5 mmol/g for non-porous silica nanoparticles with specific surface areas of 200-250 m²/g. The monolayer quality profoundly influences performance in drug delivery applications, as defects or disordered regions can compromise barrier function and create pathways for uncontrolled drug release.
Comprehensive characterization of this compound monolayers requires a multifaceted analytical approach to quantify surface coverage, assess molecular orientation, and verify chemical structure. The following table summarizes principal characterization methods and their specific applications for this compound analysis:
Table: this compound Monolayer Characterization Techniques
| Technique | Information Obtained | Typical Values for this compound | References |
|---|---|---|---|
| Thermogravimetric Analysis (TGA) | Organic content, Thermal stability | 0.8-1.2 mmol/g (non-porous silica) | [1] |
| Contact Angle Goniometry | Surface hydrophobicity, Packing quality | 110-130° (water contact angle) | [2] |
| X-ray Photoelectron Spectroscopy (XPS) | Surface composition, Chemical environment | C 68.6%, O 19.8%, Si 11.6% (hydrosilylated pSi) | [2] |
| Fourier Transform Infrared (FTIR) Spectroscopy | Bond vibrations, Molecular orientation | C-H stretches: 2850-2969 cm⁻¹ | [2] |
| Fleming-Tamao Oxidation with Quantitative NMR | Exact monolayer composition, Molecular structure | 91% yield (optimized cleavage conditions) | [1] |
Advanced characterization approaches have revealed critical structure-property relationships for this compound monolayers in drug delivery contexts. The Fleming-Tamao oxidation method has emerged as particularly valuable for quantitative analysis, enabling efficient cleavage of C-Si bonds under mild conditions using tetrabutylammonium fluoride (TBAF) as a fluoride source in THF, followed by oxidation with hydrogen peroxide [1]. This optimized protocol achieves exceptional cleavage yields up to 91%, liberating surface-bound molecules as analyzable alcohols that can be quantified by NMR with internal standards or characterized by GC-MS [1]. The method demonstrates excellent functional group tolerance and applicability across various silica substrates including nanoparticles, flat surfaces, and related metal oxides. This analytical capability provides researchers with precise tools to correlate monolayer structure with drug loading and release performance, enabling rational design of optimized delivery systems.
The foundation of successful organosilane monolayer formation lies in comprehensive substrate preparation, which directly influences monolayer density, uniformity, and stability. For silicon-based substrates including porous silicon (pSi) drug carriers, this typically begins with a rigorous cleaning protocol using oxygen plasma treatment or piranha solution (3:1 concentrated H₂SO₄:30% H₂O₂) to remove organic contaminants and maximize surface hydroxyl group density. CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials; appropriate safety precautions including acid-resistant gloves, face protection, and working in a fume hood are essential. Following cleaning, substrates are thoroughly rinsed with high-purity water and ethanol, then dried under inert gas stream or vacuum desiccation to prevent atmospheric contamination before silanization. The hydroxylation degree of the surface critically determines silane grafting density, with ideal surfaces exhibiting 4.9-5.7 OH groups per nm² for silica substrates.
For this compound functionalization specifically, two principal methodologies have been extensively validated in literature:
Thermal Hydrosilylation: Freshly etched porous silicon substrates are immersed in neat 1-dodecene and heated to 100-120°C under inert atmosphere for 16-24 hours [2]. This method generates a highly hydrophobic surface with water contact angles measuring approximately 133°, indicating near-complete coverage of the native Si-H surfaces with alkyl chains [2]. The process results in covalent Si-C bonds directly to the silicon skeleton, particularly suitable for porous silicon-based drug carriers.
Solution-Phase Silanization: Substrates are immersed in a 2-5% (v/v) solution of dodecyltrimethoxysilane in anhydrous toluene under moisture-controlled conditions. The reaction proceeds for 2-24 hours at room temperature or elevated temperatures (60-80°C), followed by sequential rinsing with toluene, dichloromethane, and ethanol to remove physisorbed silane oligomers. This approach leverages traditional siloxane chemistry and is applicable to a broader range of oxide surfaces.
Both methods require strict control of water content during reaction, as excess water promotes uncontrolled polymerization in solution rather than surface-confined monolayer formation. Post-silanization, substrates typically undergo thermal annealing at 100-120°C for 1-2 hours to promote lateral cross-linking and enhance monolayer stability through additional siloxane bond formation.
Rigorous analytical verification is essential to confirm successful monolayer formation and evaluate quality metrics critical for drug delivery applications. The multitechnique approach should comprehensively assess chemical composition, physical properties, and structural features of the modified surfaces:
FTIR Spectroscopy: Attenuated total reflection (ATR)-FTIR spectra of this compound-modified surfaces show characteristic C-H stretching vibrations in the 2850-2969 cm⁻¹ range, with dramatic decrease or disappearance of native Si-Hx peaks at 2083-2110 cm⁻¹ for porous silicon substrates [2]. These spectral changes confirm replacement of native hydride termination with alkyl chains, while the presence of Si-O-Si stretches around 1035 cm⁻¹ may indicate partial oxidation or siloxane network formation.
X-ray Photoelectron Spectroscopy (XPS): High-resolution C 1s spectra of this compound monolayers typically exhibit a dominant peak at 285.0 eV corresponding to C-C/C-H bonds, with minimal higher binding energy components indicating low levels of oxidation [2]. Quantitative analysis reveals carbon content increasing from negligible levels on clean substrates to approximately 68.6% after this compound modification, with corresponding decreases in Si and O signals [2].
Water Contact Angle (WCA) Measurements: Immediately after this compound functionalization, surfaces should exhibit high hydrophobicity with static water contact angles typically ranging from 110° to 133° [2]. Significant deviations from this range suggest incomplete monolayer coverage, contamination, or improper molecular organization. Contact angle hysteresis (difference between advancing and receding angles) provides additional information about monolayer uniformity and chemical heterogeneity.
Ellipsometry: For flat silicon wafer reference samples, this compound monolayer thickness typically measures 1.5-2.0 nm, consistent with theoretically predicted values for tightly packed alkyl chains with approximately 30° tilt angle from surface normal. This non-destructive technique provides rapid assessment of monolayer uniformity across substrate surfaces.
These characterization methodologies collectively provide a comprehensive picture of monolayer structure and quality, enabling researchers to correlate fabrication parameters with performance in drug loading and release studies.
This compound-functionalized porous silicon (pSi) has emerged as a promising platform for sustained drug delivery applications, particularly for hydrophobic chemotherapeutic agents. The structure combines the biodegradability and biocompatibility of porous silicon with the tunable hydrophobicity imparted by the this compound monolayer. In a seminal study investigating camptothecin (CPT) delivery, pSi films with average pore size of 15 nm and depth of 1 μm were fabricated through electrochemical anodization in hydrofluoric acid/ethanol electrolyte [2]. Following thermal hydrosilylation with 1-dodecene, the internal pore surfaces became highly hydrophobic, dramatically improving loading capacity for the hydrophobic CPT drug while the external surface could be further modified with antifouling polymers to reduce protein adsorption and cellular attachment [2].
The spatially controlled functionalization approach exemplifies the sophistication possible with organosilane chemistry in drug delivery system design. In this strategy, the internal pore walls received this compound modification to optimize drug loading and release kinetics, while the external surface underwent additional processing including air plasma treatment, silanization with (3-aminopropyl)triethoxysilane (APTES), and grafting of N-(2-hydroxypropyl) acrylamide-based copolymers [2]. This multifunctional architecture delivered exceptional performance: drug release studies conducted over 17 hours in PBS demonstrated continuous CPT release with excellent stability, while protein adsorption and cell attachment were significantly reduced compared to unmodified controls [2]. The success of this approach highlights how differential organosilane functionalization can address multiple design challenges simultaneously in advanced drug delivery systems.
The complete fabrication process for this compound-functionalized porous silicon drug carriers involves sequential steps that can be visualized in the following workflow:
Fabrication workflow for this compound-functionalized porous silicon drug carriers
This optimized workflow produces multifunctional drug carriers that leverage this compound's hydrophobic properties for enhanced drug loading while incorporating additional surface modifications to control biological interactions. The camptothecin loading capacity in such systems is significantly enhanced compared to unmodified porous silicon, with the this compound monolayer promoting drug incorporation through hydrophobic interactions. The subsequent polymer capping layer serves as a diffusional barrier that further modulates release kinetics while providing antifouling properties. During in vitro evaluation, these systems demonstrated sustained release profiles over extended timeframes while effectively minimizing non-specific protein adsorption and cell attachment—key advantages for targeted drug delivery applications where premature clearance by the mononuclear phagocyte system must be avoided [2].
Organosilane chemistry provides a versatile molecular toolkit for engineering material surfaces with precise control over interfacial properties. This compound specifically offers exceptional utility in drug delivery applications where controlled hydrophobicity enhances loading and modulates release kinetics for hydrophobic therapeutic compounds. The experimental protocols and characterization methodologies detailed in this technical guide provide researchers with robust frameworks for implementing these surface modifications in diverse drug delivery system designs. The quantitative performance data demonstrates that properly engineered this compound monolayers can significantly improve key pharmaceutical metrics including drug loading capacity, release profile control, and system stability.
Future developments in organosilane-based drug delivery will likely focus on increasing system complexity to address multiple therapeutic challenges simultaneously. Emerging research directions include stimuli-responsive monolayers that undergo conformational or chemical changes in response to specific biological triggers (pH, enzymes, redox environment), multi-functional surfaces that combine targeting, therapeutic, and diagnostic capabilities, and hierarchical structures that control drug release sequences for combination therapies. Additionally, the growing emphasis on green chemistry principles is driving development of more environmentally benign silanization processes that reduce or eliminate toxic solvents and byproducts. As characterization techniques continue to advance, particularly in the realm of in situ monitoring of monolayer behavior in biological environments, researchers will gain unprecedented insights into structure-performance relationships that will inform the next generation of organosilane-engineered drug delivery systems.
Dodecylsilane surface modification is a process that grafts a silane molecule with a 12-carbon alkyl chain onto hydroxyl-rich surfaces, fundamentally changing the surface properties from hydrophilic to hydrophobic [1] [2].
The following diagram illustrates the silanization reaction mechanism and the resulting surface structure:
Silanization reaction mechanism and resulting hydrophobic surface.
Verifying the success and quality of the surface modification is crucial. The table below summarizes key characterization techniques and typical outcomes.
| Characterization Method | Purpose | Key Observations for Modified Silica Nanoparticles |
|---|---|---|
| Fourier Transform Infrared (FTIR) | Identify chemical bonds and functional groups [3]. | Peaks at ~2927 cm⁻¹ & ~2860 cm⁻¹ (C-H stretch); decrease in peak at ~3450 cm⁻¹ (Si-OH) [3]. |
| Water Contact Angle | Measure surface wettability and hydrophobicity [3]. | Increases with longer alkyl chains. Dodecyl (C12) modification: ~146.8° [3]. |
| Zeta Potential | Determine surface charge in dispersion [3]. | Absolute value decreases post-modification (e.g., from -36.7 mV to a less negative value) [3]. |
| Interfacial Tension (IFT) | Assess interfacial activity at oil/water interface [3]. | Modified nanoparticles reduce IFT; minimum achieved with optimal amphipathy (e.g., hexyl chain) [3]. |
The length of the grafted alkyl chain is a critical parameter. Research on modified silica nanoparticles shows how chain length directly influences hydrophobicity and interfacial performance:
| Alkyl Chain Length | Water Contact Angle (°) | Equilibrium Oil/Water IFT (mN/m) |
|---|---|---|
| Propyl (C3) | 50.9 | 44.0 |
| Hexyl (C6) | 91.8 | 41.0 |
| Octyl (C8) | 128.1 | 44.0 |
| Dodecyl (C12) | 146.8 | 46.0 |
While a single standardized protocol varies by application, the process generally follows these key stages:
General workflow for this compound surface modification.
The ability to create hydrophobic and functional surfaces makes this compound modification highly valuable in biomedical and drug development fields [4] [1].
Self-assembled monolayers (SAMs) are highly organized, molecularly thin films that form spontaneously on solid surfaces when exposed to active molecules. In the case of alkylsilane-based SAMs, molecules like dodecyltrichlorosilane adsorb onto hydroxylated surfaces (e.g., silicon/silicon oxide) through a multi-step process involving hydrolysis, adsorption, and cross-linking, forming a stable, covalently bonded siloxane (Si-O-Si) network [1] [2]. These monolayers provide exceptional control over surface properties at the molecular level, making them invaluable tools in nanotechnology, biosensing, drug delivery, and advanced materials science [1].
The following workflow diagram outlines the core process for preparing alkylsilane SAMs, such as dodecylsilane, on silicon substrates:
This is the most widely adopted method due to its accessibility [2].
This method minimizes solvent waste and can produce higher-quality, more uniform monolayers with fewer defects [2] [3].
A well-prepared this compound SAM should be uniform, densely packed, and stable. The table below summarizes key characterization techniques and their expected outcomes for a high-quality film.
| Characterization Method | Purpose | Expected Outcome for Quality this compound SAM |
|---|---|---|
| Water Contact Angle (WCA) | Measures surface wettability/hydrophobicity [1] [2] | >105°, indicating a well-ordered methyl-terminated surface [3] |
| Atomic Force Microscopy (AFM) | Assesses surface morphology and uniformity on a nanoscale [3] | Low roughness (RMS < 0.5 nm), absence of molecular domains or defects |
| Ellipsometry | Measures the thickness of the molecular film [3] | ~1.5-2.0 nm, consistent with a fully extended, all-trans alkyl chain tilted from the surface normal |
| X-ray Photoelectron Spectroscopy (XPS) | Determines elemental composition and chemical states at the surface [2] | Strong C 1s signal, Si 2p signal from underlying substrate, no chlorine if trichlorosilane precursor is fully hydrolyzed |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Probes the molecular conformation and order within the monolayer | Presence of characteristic CH2 stretching bands, with frequencies indicating a densely packed, crystalline-like film |
The following flowchart assists in diagnosing and resolving common issues encountered during this compound SAM formation:
Key Optimization Parameters:
The utility of alkylsilane SAMs, particularly this compound, spans multiple disciplines due to their ability to create stable, hydrophobic surfaces.
Functionalizing nanoparticles with dodecylsilane (a long-chain alkylsilane) significantly alters their surface properties from hydrophilic to hydrophobic. This enhances compatibility with organic systems. In drug delivery, this functionalization can improve carrier payload capacity, enable sustained release kinetics, and facilitate penetration across biological barriers [1] [2].
Key Application Areas:
This protocol for this compound modification of silica nanoparticles (SiNPs) is adapted from established silanization techniques [4].
Materials and Equipment
Step-by-Step Procedure
Nanoparticle Activation and Drying:
Reaction Mixture Preparation:
Silanization Reaction:
Product Purification:
Post-Treatment and Drying:
Summary of Characterization Techniques
| Characterization Technique | Purpose and Expected Outcome for this compound-Functionalization |
|---|---|
| Fourier Transform Infrared (FTIR) | Confirm covalent bonding. New peaks at ~2927 cm⁻¹ and ~2860 cm⁻¹ (C-H stretch of methyl/methylene); weakened peak at ~3450 cm⁻¹ (Si-OH) [3]. |
| Water Contact Angle | Measure hydrophobicity. Increase from ~50° (unmodified) to over 140° (dodecyl-modified) [3]. |
| Zeta Potential | Detect surface chemistry change. Less negative value due to replacement of surface silanols with alkyl groups [3] [4]. |
| Hydroxyl Density Titration | Quantify modification degree. Significant reduction from ~1.64 OH/nm² (unmodified) to ~0.44 OH/nm² (alkyl-modified) [3]. |
Effect of Alkyl Chain Length on Nanoparticle Performance [3]
Research shows performance varies with alkyl chain length, providing a benchmark for this compound (C12) expectations:
| Alkyl Chain Length | Water Contact Angle | Equilibrium Oil/Water IFT | Key Characteristics |
|---|---|---|---|
| Propyl (C3) | ~50.9° | ~44.0 mN/m | Moderate amphipathicity |
| Hexyl (C6) | ~91.8° | ~41.0 mN/m | Optimal hydrophilic-lipophilic balance |
| Dodecyl (C12) | ~146.8° | ~46.0 mN/m | Highest hydrophobicity, less interfacial adsorption |
The diagram below outlines the functionalization journey and how surface properties dictate nanoparticle behavior in application.
The sol-gel process transforms liquid precursors into a solid network through hydrolysis and condensation reactions [1] [2]. For a hydrophobic alkylsilane like dodecylsilane, the process aims to create a cross-linked, water-repellent surface.
The table below outlines the key stages:
| Stage | Objective | Key Parameters & Considerations |
|---|
| 1. Precursor Hydrolysis | Convert alkoxysilane to reactive silanols [1]. | Acid Catalyst: Low pH (e.g., pH 2-4 with HCl) favors hydrolysis and forms linear polymers [3] [4]. Water:Precursor Ratio: Stoichiometric excess for complete hydrolysis. Solvent: Ethanol is common to ensure miscibility [3]. | | 2. Sol Aging & Deposition | Allow condensation to begin, forming the "sol". Apply to substrate. | Aging Time: Varies (hours to days); critical for final structure and stability [1]. Deposition Method: Dip-coating is most reported; withdrawal speed controls thickness [5] [4]. Spin-coating is an alternative for small, flat samples [5]. | | 3. Gel Formation & Curing | Complete condensation, form solid "gel" network, and remove volatiles. | Drying: Initial air drying to evaporate solvents. Thermal Curing: Moderate temperatures (e.g., 100-150°C) to densify the network. Higher temperatures can degrade organic moieties [6]. |
The following workflow diagram summarizes the general experimental procedure.
Solution Preparation
Hydrolysis and Aging
Substrate Preparation and Coating
Gelation and Curing
The sol-gel process involves two key sequential reactions [3] [2]:
R'Si(OR)₃ + nH₂O → R'Si(OR)₃₋ₙ(OH)ₙ + nROHR'Si-OH + HO-SiR' → R'Si-O-SiR' + H₂O (Water condensation)
R'Si-OR + HO-SiR' → R'Si-O-SiR' + ROH (Alcohol condensation)For this compound (R' = C₁₂H₂₅), the long alkyl chain remains intact throughout the process, imparting hydrophobicity to the final coating [3].
The tables below summarize critical parameters to control for reproducible results and common challenges.
| Parameter | Impact on Coating | Recommended Range |
|---|---|---|
| pH | Determines hydrolysis/condensation rates and polymer structure. Acidic pH (2-4) gives linear, dense films [3] [4]. | 2.0 - 4.0 |
| H₂O : Si Ratio | Degree of hydrolysis. Too low leads to incomplete reaction; too high can cause precipitation [2]. | 3:1 - 10:1 |
| Aging Time | Affects sol viscosity, film thickness, and defect formation. Insufficient aging can lead to poor network formation [1]. | 12 - 72 hours |
| Curing Temperature | Drives off solvents, densifies network. Must be below the degradation point of the organic group (~250°C for alkyl) [6]. | 100 - 150 °C |
| Challenge | Potential Cause | Suggested Remedy |
|---|---|---|
| Cracking | Excessive thickness, too-rapid drying, or high curing stress [5] [1]. | Reduce withdrawal speed; use a multi-layer deposition; slow the drying rate. |
| Poor Adhesion | Contaminated substrate or insufficient surface hydroxylation [1] [6]. | Improve substrate cleaning/etching; ensure substrate is fully dried before coating. |
| Non-Uniform Coating | Unstable sol, improper withdrawal speed, or contaminated substrate. | Filter sol before use; ensure smooth, consistent withdrawal; verify substrate cleanliness. |
This protocol provides a foundational guide for forming a hydrophobic sol-gel coating based on the chemistry of long-chain alkylsilanes. The core process hinges on the controlled hydrolysis of an alkoxysilane precursor followed by condensation into a networked film.
To develop a specific, optimized procedure for this compound, you will likely need to experimentally determine the ideal parameters (especially aging time and curing profile) within the suggested ranges, as this specific compound is not detailed in the available literature.
This protocol outlines the general procedure for fabricating superhydrophobic surfaces through the formation of self-assembled monolayers (SAMs) of alkylsilanes like dodecylsilane on oxide substrates [1].
After fabrication, validate the surface properties using the following techniques. A surface is considered superhydrophobic if it simultaneously achieves a Water Contact Angle (WCA) > 150° and a Sliding Angle (SA) < 10° [3].
| Characterization Method | Target Outcome | Key Parameters & Notes |
|---|---|---|
| Water Contact Angle (WCA) | > 150° [3] | Measure static angle with a goniometer. Droplet volume typically 2-10 µL. |
| Sliding Angle (SA) | < 10° [3] | The tilt angle at which a water droplet (e.g., 10 µL) begins to move. |
| Contact Angle Hysteresis (CAH) | < 10° [3] | Difference between advancing (θ_A) and receding (θ_R) contact angles. |
| Surface Energy | Low | Calculate using OWRK or Fowkes models with contact angles of multiple liquids [4]. A successful coating will have very low surface energy. |
| Morphology (AFM/SEM) | Micro/nano roughness | Confirm the presence of hierarchical structures critical for superhydrophobicity [3]. |
| Chemical Composition (XPS/FTIR) | Presence of alkyl chains | Verify the successful grafting of the silane and the presence of terminal -CH3 groups [5] [1]. |
| Issue | Potential Cause | Suggested Remedy |
|---|---|---|
| Low Water Contact Angle | Incomplete monolayer; Contaminated substrate; Insufficient surface roughness. | Extend SAM formation time; ensure rigorous substrate cleaning; introduce surface roughness. |
| High Contact Angle Hysteresis | Sticky surface, Wenzel state. | The water droplet is penetrating the surface structures. Increase the order and density of the SAM; optimize surface roughness morphology [3]. |
| Non-uniform Coating | Substrate not properly cleaned; solvent impurities; water in reaction. | Improve cleaning protocol; use fresh, anhydrous solvents; control ambient humidity. |
The field is moving towards solving the durability problem. One promising strategy is to create surfaces with a robust microstructure that acts as "armor" for the fragile, water-repellent nanostructures [6]. Combining laser surface structuring to create roughness followed by low-surface-energy coating is another advanced technique showing promise for various materials [7].
This compound is an organosilicon compound characterized by a hydrophobic dodecyl chain (C₁₂H₂₅) attached to a silicon atom, with molecular formula C₁₂H₂₈Si and molecular weight of 197.41 g/mol. This compound has gained significant importance in interfacial rheology studies due to its ability to modify surface properties and create well-defined hydrophobic interfaces. The amphiphilic nature of this compound, comprising a long hydrocarbon chain and a reactive silicon head group, enables it to form stable monolayers and self-assembled structures at various interfaces. These properties make it particularly valuable for investigating fundamental phenomena in colloidal systems, emulsion stabilization, and material interfaces relevant to pharmaceutical, cosmetic, and material science applications. [1]
Interfacial rheology examines the flow and deformation of matter at fluid-fluid interfaces, with particular focus on the mechanical properties of adsorbed layers. When surfactants, nanoparticles, or other surface-active compounds are present at interfaces, they significantly influence the interfacial viscoelasticity, which in turn affects emulsion stability, foam formation, and droplet dynamics. This compound-modified surfaces and particles provide excellent model systems for these investigations due to the controllable surface chemistry and well-defined hydrophobic characteristics. The compound's unique balance between hydrophobicity and reactivity makes it suitable for diverse applications while maintaining stability under various experimental conditions. [2] [1]
This compound adopts a tetrahedral geometry around the central silicon atom, consistent with silicon's sp³ hybridization, resulting in bond angles of approximately 109.5°. The molecular structure consists of a silicon atom forming a single covalent bond with the dodecyl chain and three Si–H bonds, contributing to its distinctive reactivity profile and hydrophobic character. The Si–C bond length aligns with typical carbon–silicon single bonds (approximately 1.88 Å), while the Si–H bonds exhibit lower dissociation energies compared to C–H bonds, influencing the compound's chemical reactivity. The linear dodecyl chain provides substantial hydrophobicity, with a calculated logP value of 3.691, indicating strong lipophilicity that enables applications in reducing surface energy and preventing water adhesion. [1]
Table 1: Fundamental Properties of this compound
| Property | Specification | Experimental Context |
|---|---|---|
| CAS Number | 872-19-5 | Unique chemical identifier |
| Molecular Formula | C₁₂H₂₈Si | Elemental composition |
| Molecular Weight | 197.41 g/mol | Mass per mole |
| InChI Key | XOHGVHRQSJBUHK-UHFFFAOYSA-N | Standardized structural identifier |
| SMILES Notation | CCCCCCCCCCCC[SiH₃] | Linear structural representation |
| Hydrophobicity (logP) | 3.691 | Lipophilicity indicator |
This compound belongs to a broader family of organosilicon compounds with varying alkyl chain lengths and substituents, each exhibiting distinct properties suited for specific applications. When compared to octadecylsilane (C18), this compound offers a slightly lower degree of hydrophobicity but improved synthetic accessibility and solubility. In contrast to trichloro(dodecyl)silane, this compound lacks the highly reactive chlorine atoms, resulting in reduced hydrolysis sensitivity while maintaining the ability to form stable bonds with hydroxylated surfaces. This balance of reactivity and stability makes this compound particularly valuable for creating well-defined interfaces for rheological investigations without the complications of extreme reactivity or instability. [1]
Table 2: Comparison of this compound with Related Organosilicon Compounds
| Compound | Structure Characteristics | Key Properties | Applications in Interfacial Science |
|---|---|---|---|
| This compound | C12 alkyl chain with SiH₃ group | Moderate hydrophobicity, controlled reactivity | Model hydrophobic surfaces, reference standards |
| Octadecylsilane | C18 alkyl chain | Enhanced hydrophobicity | Ultra-hydrophobic coatings, low adhesion surfaces |
| Trichloro(dodecyl)silane | C12 chain with SiCl₃ group | High reactivity, moisture-sensitive | Covalent surface functionalization |
| Dodecyltrichlorosilane | Similar structure with three chlorine atoms | Extreme reactivity toward hydroxyl groups | Self-assembled monolayers, nanoparticle modification |
The most prevalent laboratory-scale synthesis of this compound involves the hydrosilylation reaction of 1-dodecene with trichlorosilane, following a modified Chalk-Harrod mechanism. This method entails the catalytic addition of the silicon-hydrogen bond across the carbon-carbon double bond of 1-dodecene, exhibiting excellent regioselectivity for anti-Markovnikov addition where the silicon atom preferentially bonds to the terminal carbon of the alkene chain. The reaction proceeds according to the following stoichiometric equation: CH₃(CH₂)₁₀CH=CH₂ + HSiCl₃ → CH₃(CH₂)₁₁SiCl₃. This transformation typically employs platinum-based catalysts, with the Karstedt catalyst (platinum(0) complexes with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane ligands) demonstrating superior performance. [1]
Standard Laboratory Protocol:
Critical Parameters:
The industrial-scale production of this compound typically employs an adapted Müller-Rochow direct synthesis process, which involves the direct reaction of elemental silicon with alkyl halides under copper catalysis. This process operates in fluidized bed reactors at elevated temperatures (250-300°C) and utilizes dodecyl chloride or dodecyl bromide as the alkylating agent. The reaction follows the general equation: Si + CH₃(CH₂)₁₁X → CH₃(CH₂)₁₁SiX₃ + additional products, where X represents the halide substituent. The copper catalyst system, typically comprising 3-8% by weight of finely divided copper metal or copper-silicon alloys, facilitates the formation of silicon-carbon bonds through proposed intermediate copper-silicon intermetallic compounds. [1]
Industrial Protocol Considerations:
Process Advantages:
The functionalization of surfaces with this compound involves the formation of covalent bonds between the silicon atom and hydroxyl groups on substrate surfaces, creating stable monolayers with controlled hydrophobic character. This process is particularly effective for modifying silica nanoparticles, glass substrates, and other oxide surfaces that present surface hydroxyl groups. The modification protocol varies based on the specific this compound derivative employed, with chlorosilane derivatives offering higher reactivity while pure this compound provides more controlled deposition. [3] [1]
Standard Surface Modification Protocol:
Critical Control Parameters:
Comprehensive characterization of this compound-modified surfaces confirms successful functionalization and quantifies key parameters affecting interfacial behavior. The following techniques provide complementary information about the modified interfaces: [3]
Fourier Transform Infrared (FTIR) Spectroscopy:
Water Contact Angle Measurements:
Zeta Potential Measurements:
Surface Hydroxyl Density Quantification:
Interfacial dilational rheology measures the response of interfacial layers to area changes, providing insights into the viscoelastic properties of this compound-modified interfaces. This technique is particularly valuable for understanding emulsion stability and the mechanical behavior of interfacial layers. The methodology involves oscillating the interfacial area and measuring the resulting surface tension changes, from which the dilational modulus and its elastic and viscous components are derived. [2] [4]
Experimental Protocol Using Pulsating Drop Method:
Key Equations:
Data Interpretation:
The following diagram illustrates the experimental workflow for interfacial dilational rheology measurements:
Diagram 1: Experimental workflow for interfacial dilational rheology measurements
Interfacial shear rheology characterizes the mechanical response of interfaces to shear deformation at constant area, providing complementary information to dilational measurements. This technique is particularly sensitive to the formation of interconnected structures and two-dimensional networks at interfaces. For this compound-modified nanoparticles, interfacial shear rheology can reveal how alkyl chain length and grafting density affect the mechanical strength of the interfacial layer. [2] [5]
Experimental Protocol Using Oscillatory Shear:
Optimal Measurement Parameters:
Technical Considerations:
This compound-modified nanoparticles function as effective solid stabilizers for Pickering emulsions, where the particles adsorb irreversibly at oil-water interfaces to create robust emulsion droplets. The interfacial rheological properties of these particle-laden interfaces directly correlate with emulsion stability against coalescence and Ostwald ripening. Modified silica nanoparticles with optimal alkyl chain length (e.g., hexyl chains) demonstrate enhanced interfacial activity and ability to form viscoelastic interfacial films that provide mechanical barrier against droplet coalescence. [3] [5]
Emulsion Formulation Protocol:
Key Findings:
In pharmaceutical development, this compound-modified interfaces play crucial roles in drug delivery systems, emulsion stabilization, and interfacial processes relevant to drug absorption. The ability to precisely control interfacial properties enables optimization of product stability and performance. Specific applications include lipid-based formulations, self-emulsifying drug delivery systems, and stabilized emulsions for parenteral nutrition. [6] [4]
Quality Control Application:
Table 3: Interfacial Rheological Parameters and Their Significance in Applications
| Parameter | Typical Range for this compound Systems | Significance in Applications | |---------------|---------------------------------------------|--------------------------------| | Interfacial Dilational Elasticity (E') | 0.5-5.0 mN/m | Predicts emulsion stability; higher values indicate greater stability | | Interfacial Dilational Viscosity (E") | 0.1-2.0 mN/m | Indicates relaxation mechanisms; relates to resistance to slow deformations | | Complex Modulus (|E|) | 0.5-5.5 mN/m | Overall mechanical strength of interface | | Phase Angle (δ) | 10-45 degrees | Balance between elastic and viscous character; lower values more elastic | | Interfacial Shear Elasticity (G') | 0.01-1.0 mN/m | Resistance to shear deformation; indicates 2D network formation | | Critical Micelle Concentration (CMC) | N/A (reference: SDS CMC = 8.3 mM) | Comparison point for surfactant systems [6] [7] |
Interpretation of interfacial rheological data from this compound-modified systems requires understanding of the relationship between molecular structure and interfacial mechanics. The following guidelines assist in meaningful data analysis:
Key Interpretation Principles:
Structural Correlations:
Common Experimental Challenges and Solutions:
Method Validation Protocols:
This compound and its modified derivatives provide versatile platforms for investigating fundamental interfacial phenomena and developing advanced materials with tailored interfacial properties. The protocols outlined in this document enable researchers to systematically study the interfacial rheological behavior of these systems and correlate molecular characteristics with macroscopic performance. The integration of interfacial rheology measurements into development workflows provides quantitative insights that complement traditional stability assessments, potentially reducing development time and improving product performance.
Future developments in this field will likely focus on high-throughput screening methods employing interfacial rheology, advanced modeling approaches connecting molecular structure to interfacial mechanics, and application of these principles to increasingly complex biological interfaces. Additionally, the growing interest in stimuli-responsive systems suggests opportunities for this compound derivatives with tunable interfacial properties activated by pH, temperature, or other environmental triggers.
Table 4: Summary of Key Experimental Parameters for Interfacial Rheology Studies
| Experimental Aspect | Recommended Conditions | Variation Impact |
|---|---|---|
| Nanoparticle Concentration | 0.1-0.5 wt% | Lower: Weak interface; Higher: Potential aggregation |
| Equilibrium Time | 30-60 minutes | Insufficient: Non-equilibrium values; Excessive: Practical limitations |
| Oscillation Frequency | 0.01-1.0 Hz | Lower: Quasi-static; Higher: Potential instrumental limitations |
| Temperature Control | 25±0.5°C | Affects molecular mobility and interfacial organization |
| Area Amplitude | 5-15% | Below: Signal-to-noise issues; Above: Non-linear response |
This compound grafting represents a sophisticated surface modification technique that enhances the interface between organic and inorganic components in composite materials. This process involves the covalent bonding of This compound molecules—specifically n-dodecyltriethoxysilane—onto material surfaces, imparting hydrophobic characterists and improving mechanical performance through enhanced interfacial adhesion. The fundamental mechanism relies on the dual reactivity of organosilane compounds: their hydrolysable alkoxy groups (-OR) form silanols (Si-OH) that condense with surface hydroxyl groups (-OH) of inorganic substrates, while the long alkyl chains (C12H25-) provide compatibility with organic polymer matrices [1] [2].
The market for n-dodecyltriethoxysilane reflects its growing importance, with an estimated market size of approximately $150 million in 2025 and projected growth to $250 million by 2033, driven largely by demand from high-performance materials sectors [1]. This application note provides comprehensive protocols and technical insights for researchers implementing this compound grafting techniques, with a focus on achieving reproducible, high-quality surface modifications for advanced composite applications.
N-dodecyltriethoxysilane (C18H40O3Si) features a triethoxysilane head group and a twelve-carbon alkyl chain tail. This structure enables the molecule to serve as an effective coupling agent between inorganic surfaces and organic polymer matrices. The grafting mechanism occurs through a multi-stage process:
The resulting surface exhibits a dense layer of dodecyl chains that create hydrophobic domains, reducing surface energy and improving compatibility with non-polar polymer matrices [1] [2]. This fundamental understanding informs all application protocols and optimization strategies discussed in subsequent sections.
Diagram 1: The four-stage mechanism of this compound grafting onto hydroxylated surfaces.
Proper substrate preparation is critical for successful silane grafting, as it determines the density of surface hydroxyl groups available for bonding:
Inorganic Particles (CaCO₃, SiO₂, Clay):
Glass Fibers:
Polymer Films & Textiles:
The concentration and pH of silane solutions significantly impact grafting efficiency:
Standard Solution Formulation:
Accelerated Hydrolysis:
Immersion grafting provides uniform coverage for particulate fillers and flat substrates:
Vapor-phase deposition achieves monolayer coverage with minimal silane usage:
For continuous fiber mats and large surface areas, spray coating offers industrial scalability:
Diagram 2: Comprehensive workflow for this compound grafting applications.
Table 1: Performance comparison of this compound-grafted composites across material systems
| Material System | Silane Concentration | Mechanical Improvement | Contact Angle | Reference |
|---|---|---|---|---|
| f-CaCO₃/Epoxy | 0.5-5 wt% | 33% ILSS, 19% tensile strength | >120° | [3] |
| Clay-Alumina Membrane | M50-M100 grading | 80-100 LMH flux rate | Superhydrophobic | [4] |
| E-glass/Epoxy | 3 wt% | 41% modulus improvement | >110° | [3] |
| HDPE Composite | Carrier-assisted | Improved HDT | N/A | [5] |
Fourier-Transform Infrared Spectroscopy (FTIR):
Thermogravimetric Analysis (TGA):
Contact Angle Measurements:
The integration of this compound-grafted fillers into various polymer systems follows specific protocols:
Thermoset Composites (Epoxy, Polyester):
Thermoplastic Composites (HDPE, PP, Nylon):
Table 2: Mechanical property enhancement through this compound grafting
| Property | Ungrafted Composite | Grafted Composite | Improvement | Testing Standard |
|---|---|---|---|---|
| Tensile Strength | 45 MPa | 53.5 MPa | +19% | ASTM D638 |
| Flexural Modulus | 3.2 GPa | 4.5 GPa | +41% | ASTM D790 |
| ILSS | 18 MPa | 24 MPa | +33% | ASTM D2344 |
| Impact Strength | 25 J/m | 32 J/m | +28% | ASTM D256 |
Incomplete Hydrolysis:
Poor Adhesion in Composite:
Agglomeration of Grafted Fillers:
This compound-grafted composites demonstrate exceptional performance across multiple sectors:
Automotive Components:
Construction Materials:
Specialty Membranes:
This compound grafting technology provides a versatile and effective approach for enhancing composite material performance across diverse applications. The protocols outlined in this document offer researchers scientifically-validated methods for implementing these techniques with reproducibility and quality assurance. As market projections indicate significant growth in functional silanes—estimated to reach $250 million by 2033 [1]—mastering these fundamental surface modification techniques becomes increasingly valuable for advanced materials development.
Future developments in this compound grafting will likely focus on green chemistry approaches reducing VOC emissions, precision application methods for monolayer control, and multifunctional systems combining hydrophobicity with additional capabilities such as antimicrobial activity or self-healing properties.
This compound is an organosilane coupling agent with a chemical formula of C12H28Si [1]. Its molecule features a long-chain dodecyl group (C12H25-) and hydrolysable groups attached to a silicon atom [2]. In aqueous solutions, these groups hydrolyze to form reactive silanol groups (Si-OH), which can chemically bond to hydrated metal surfaces, creating stable Si-O-Metal bonds [3]. Simultaneously, the silanol groups self-crosslink via siloxane bonds (Si-O-Si), forming a protective layer chemically bound to the substrate [3]. The long alkyl chain provides a hydrophobic organic surface, which is a key contributor to its anti-tarnishing and anti-adhesive properties [4].
The following section outlines a practical method for applying a this compound coating to a metal surface, synthesized from the search results.
The workflow for this procedure is summarized in the following diagram:
Diagram 1: this compound Coating Application Workflow.
This compound functions as a chemical bridge between the inorganic metal substrate and an organic coating, dramatically improving adhesion [2]. The mechanism can be broken down into three key steps, as shown in the diagram below:
-OCH3) on the silane are hydrolyzed by water, converting them into highly reactive silanol groups (Si-OH).Si-O-M) with hydroxyl groups on the hydrated metal surface.
Diagram 2: Chemical Bridging Mechanism of this compound.
While silane coatings like this compound offer excellent initial barrier properties, a key consideration is their long-term durability, especially for metals like magnesium (Mg) alloys that are prone to corrosion [3].
The table below summarizes the key characteristics of this compound and related organosilane adhesion promoters based on the available information [1] [2].
| Characteristic | Description / Value | Remarks / Context |
|---|---|---|
| Chemical Formula | C12H28Si [1] |
Molecular weight: 200.44 g/mol [1]. |
| Synonym | Dodecyl(trimethoxy)silane [4] | The specific compound used in the patent. |
| Purity (Commercial) | ≥ 98% [1] | As offered by a chemical supplier. |
| Key Organic Group | Dodecyl (C12H25-) |
Imparts hydrophobicity [4]. |
| Key Inorganic Group | Trimethoxy (-Si(OCH3)3) |
Hydrolyzes to form reactive silanols for bonding [3] [4]. |
| Molecular Stability | Excellent | A general characteristic of organosilanes [2]. |
| Moisture Sensitivity | Poor | Silanes are sensitive to moisture, which triggers hydrolysis. This is essential for their function but requires careful storage [2]. |
| Solubility | Excellent in solvents | Typically dissolved in alcohols like ethanol for application [3] [2]. |
This compound serves as an effective adhesion promoter by forming a hydrophobic, chemically-bound layer on metal surfaces, offering significant short-term corrosion protection and anti-tarnishing properties. Its application protocol is straightforward, involving cleaning, solution preparation, application, and curing. However, for long-term protection of highly reactive metals, its performance may be limited unless combined with other surface pre-treatments or integrated into a more complex hybrid coating system.
Article Type: Application Notes and Experimental Protocols Target Audience: Researchers and Scientists in Material Science and Corrosion Engineering Topic: Utilizing Dodecylsilane for Creating Hydrophobic, Corrosion-Resistant Metallic Surfaces
Organosilanes are widely recognized as environmentally friendly alternatives to chromate-based corrosion protections [1] [2]. Their bifunctional nature allows them to form covalent bonds with a metal substrate (via hydrolysable alkoxy groups) and create a dense, cross-linked hydrophobic network (via organofunctional groups) [1]. This protocol focuses on This compound, a long-chain alkylsilane whose C12 alkyl chain imparts strong hydrophobicity. The resulting coating acts as a physical barrier, significantly hindering the penetration of water and corrosive ions like chlorides to the underlying metal, thereby enhancing corrosion resistance [3].
Proper surface preparation is critical for forming a uniform and adherent silane film [3].
M–OH), which are essential for the condensation reaction with the silanol groups, facilitating a homogeneously distributed silane condensation [3].This protocol outlines the hydrolysis of this compound and its application to the prepared substrate.
Hydrolysis Solution Preparation:
Si-OR) into highly reactive silanol groups (Si-OH) [4].Coating Deposition:
Film Curing:
Si-O-Si (around 1000-1100 cm⁻¹) and Si-O-M (metal-oxygen-silicon) bonds [1].The following quantitative data from studies on similar silane systems illustrate the expected performance enhancement.
Table 1: Electrochemical Corrosion Performance Data of Silane-Based Coatings
| Coating Type | Substrate | Corrosion Potential (Ecorr) | Corrosion Current Density (Icorr) | Test Environment | Reference |
|---|---|---|---|---|---|
| KH560-GO/EP Composite | Q235 Steel | -0.239 V | 6.157 x 10⁻⁷ A/cm² | 3.5% NaCl Solution | [4] |
| Untreated Substrate | Q235 Steel | - | - | 3.5% NaCl Solution | [4] |
| KH550-Modified SFRC | Concrete | - | - | Chloride Environment (Wet-Dry Cycles) | [1] |
The following diagrams, generated with Graphviz, illustrate the experimental workflow and the chemical mechanism of the surface modification.
Diagram 1: Experimental workflow for this compound surface modification, highlighting key steps including alkali pre-treatment, silane hydrolysis, and thermal curing.
Diagram 2: The chemical mechanism of this compound film formation, showing hydrolysis, condensation with the substrate and itself, and the final hydrophobic barrier.
The following protocol is adapted from a recent study that developed an ultra-robust TENG for physiological monitoring and biomechanical energy harvesting. The core innovation involves a two-silane coupling strategy to covalently bond Linde Type A (LTA) zeolite to a Polydimethylsiloxane (PDMS) substrate, significantly enhancing the triboelectric layer's stability and output [1].
1.1. Materials Synthesis and Substrate Preparation
1.8 SiO₂:1 Al₂O₃:12 Na₂O:214 H₂O [1].1.2. Surface Functionalization and Composite Fabrication
The following workflow outlines the two-component silane-coupling process:
Functionalization of LTA Zeolite:
Functionalization of PDMS Substrate:
Covalent Assembly of the Triboelectric Layer:
1.3. Device Assembly and Testing
The table below summarizes the performance of the silane-coupled LTA/PDMS TENG and compares it with other reported PDMS-based composites. Note that dodecylsilane was not explicitly tested in the sourced literature, so data for chemically similar or alternative modification strategies are provided for context.
| Modification Type | Material Composite | Open-Circuit Voltage (V) | Short-Circuit Current (μA) | Power Density | Key Mechanism | Source |
|---|---|---|---|---|---|---|
| Silane-Coupled Additive | LTA/PDMS | 120 V | 15 μA | 42.6 μW/cm² @ 10 MΩ | Covalent bonding, enhanced electropositivity & stability | [1] |
| Surfactant + 2D Material | PDMS@GO@SDS | 438 V | 11 μA/cm² | ~ 121 μW/cm²* | Oxygen groups from GO, anionic heads from SDS | [2] |
| Carbon Additive | Fullerene Soot (FS)/PDMS | 18.5 V | 2.2 μA | 145 μW/m² @ 63 MΩ | Simplified, low-cost composite for energy harvesting | [3] |
Note: Power density for PDMS@GO@SDS was calculated from the provided voltage and current density values for comparison and is an estimate.
Based on the established methodology, the following is a proposed experimental approach for incorporating this compound.
3.1. Rationale and Proposed Workflow this compound, with its long alkyl chain, is hypothesized to impart superhydrophobicity to the triboelectric layer. This can significantly improve performance stability in humid environments by preventing water layer formation on the surface [1] [4]. It can be used either as a direct surface modifier or as a functionalizer for nanofillers.
The logical relationship between the modification strategy and the expected outcome can be visualized as follows:
3.2. Suggested Experimental Steps
Route 1: Direct Surface Functionalization of PDMS
Route 2: Functionalization of a Nanofiller (e.g., LTA Zeolite)
3.3. Characterization and Validation For any this compound-based TENG, performance should be benchmarked against the data in the table above. Furthermore, stability testing under high humidity (e.g., >70% RH) is crucial to validate the hypothesized improvement. Water contact angle measurements should be used to confirm increased hydrophobicity [1].
Hydrolysis is the chemical reaction where water molecules break the alkoxy groups (-OR) on the silane molecule, forming unstable silanols (-Si-OH). These silanols then condense with each other, forming siloxane bonds (Si-O-Si) and leading to gelation and precipitation [1] [2]. The core strategy for prevention is to control the factors that drive these reactions.
The table below summarizes the primary causes and countermeasures.
| Factor | Effect on Hydrolysis/Condensation | Prevention Strategies |
|---|---|---|
| Water Content | Primary trigger for hydrolysis [1] | Use sealed, dry containers; handle in low-humidity environment; use molecular sieves or water scavengers in formulations [1]. |
| pH of Environment | Condensation rate is highly pH-dependent; stability is best in mildly acidic conditions (except for aminosilanes, which are stable in alkaline conditions) [2]. | Adjust aqueous solution pH to mild acidity (pH ~4-5) for most silanes; aminosilanes are an exception [2]. |
| Temperature | Higher temperatures accelerate hydrolysis and condensation [1]. | Store at low temperatures (<25°C); avoid heat sources and prolonged mixing [1] [2]. |
| Concentration & Time | Higher concentrations and longer storage increase condensation/gelation risk [3]. | Prepare dilute working solutions; use solutions immediately after preparation; avoid long-term storage of pre-hydrolyzed solutions [3]. |
This protocol outlines the steps to prepare a stable, non-gelled aqueous solution of an alkoxysilane, incorporating the preventive measures above.
Procedure:
Q1: What is the ideal amount of silane coupling agent to use? A common mistake is using too much silane. For direct addition to an adhesive or composite formulation, a good starting point is 1-3% by mass of the resin or rubber [3]. For surface treatment of a substrate, a 0.5-1% solution is often sufficient to form an optimal monomolecular layer. Using more than needed can lead to the formation of a weak boundary layer, which harms adhesion and performance [3].
Q2: Why is my silane solution cloudy or has a white precipitate? This is a clear sign that the silane has hydrolyzed and the resulting silanols have condensed into oligomers and polymers (gelation) [3] [2]. This occurs when:
Q3: How do I choose the right silane coupling agent for my polymer system? The choice depends on the organic functional group's reactivity with your specific polymer [4] [3].
Note on Drug Development: While this guide provides general chemical handling principles, if your work involves the use of silanes in a drug or biological product, you must comply with relevant regulatory guidelines. For complex development programs (e.g., those using master protocols), you should consult the latest FDA guidance and establish rigorous, project-specific standard operating procedures (SOPs) [5] [6].
Q1: What are the primary factors controlling dodecylsilane reaction kinetics, and how should I approach optimization?
The polymerization of alkoxysilanes like this compound involves hydrolysis and condensation, with kinetics controlled by several interacting factors [1]. A systematic approach is crucial instead of adjusting one factor at a time.
| Factor | Impact on Kinetics & Notes |
|---|---|
| Catalyst & pH | The reaction follows an acid-base mechanism. The type and concentration of catalyst (acidic, basic, or neutral) are among the most critical primary factors [1]. |
| Water/Silane Ratio (R) | A primary factor. The molar ratio of water to silane must be optimized, as the order of the reaction with respect to water can vary significantly [1]. |
| Temperature | A key secondary factor. Increasing temperature typically accelerates the reaction, but must be balanced against potential for side reactions or loss of control [1]. |
| Solvent & Ionic Strength | The solvent choice (protic vs. aprotic) can dramatically influence reaction rates and solubility. Ionic strength can also have a measurable effect [1]. |
| Silane Concentration | The reaction order with respect to the silane precursor is another variable to be optimized [1]. |
Q2: My reaction yield is low or the reaction is too slow. What should I check?
Q3: How can I systematically optimize the reaction time and temperature?
The "one factor at a time" (OFAT) approach is inefficient. For a multi-variable process like silane polymerization, using Design of Experiment (DoE) is recommended [3].
The diagram below illustrates a modern, iterative workflow for reaction optimization that combines automated experimentation with data analysis, which can be applied to your this compound system.
Methodology:
Q4: Are there advanced tools to accelerate the optimization process?
Yes, leveraging automation and computational guidance can dramatically speed up development.
Monitoring Reaction Kinetics with NMR Spectroscopy Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for tracking silane polymerization in real-time [1].
≡Si-OR) and the formation of hydrolysis products (≡Si-OH) and condensation products (≡Si-O-Si≡). The notation system (Q, T, D, M) is used to quantify species with different numbers of oxygen bridges [1].Systematic Optimization Using Design of Experiment (DoE) This is a structured method to replace OFAT [2] [3].
I hope this technical support guide provides a strong foundation for your work. The field is advancing rapidly with the integration of AI and automation, offering powerful new ways to solve complex optimization challenges.
Here are answers to some frequently encountered questions in alkyl chain length-controlled silane modification.
Q1: How does alkyl chain length influence the final properties of the modified material?
Q2: My modified material isn't achieving the expected hydrophobicity/performance, even with a long alkyl chain. What could be wrong?
Q3: How can I determine the optimal grafting density for my application?
The tables below summarize critical quantitative findings from recent research to guide your experimental design.
Table 1: Impact of Alkyl Chain Length on Material Properties
| Alkyl Silane (Chain Length) | Contact Angle (°) | Lipase Activity Retention (After 7 Cycles) | Key Findings in Composites |
|---|---|---|---|
| C3 (Propyl) | 87.6 [2] | Not specified | --- |
| C8 (Octyl) | 97.6 [2] | Not specified | --- |
| C12 (Dodecyl) | 98.2 [2] | Not specified | --- |
| C18 (Octadecyl) | 102.1 [2] | ~65% [1] | Factor of 2+ increase in catalytic activity vs. other systems [1]. Optimizes composite interface at 10% grafting density [3]. |
Table 2: Optimizing Silane Modification Reaction Conditions
| Parameter | Recommended Condition | Effect & Rationale |
|---|---|---|
| pH | Acidic or Basic (e.g., pH 0 or 13) | Promotes protonation/deprotonation, enhancing hydrolysis and condensation for higher grafting yield [2]. |
| Solvent | Protic (e.g., Hydrochloric Acid) | Provides protons to form hydrogen bonds, leading to wider contact angles vs. aprotic solvents like toluene [2]. |
| Reaction Time | ~24 hours | Sufficient for complete reaction and grafting without unnecessarily long processes [2]. |
| Temperature | 25°C - 40°C | Effective grafting occurs at room temperature; higher temperatures may be used to accelerate the reaction [2]. |
Here are detailed methodologies for two common modification approaches.
This protocol is adapted from research on creating hydrophobic surfaces for adsorption and encapsulation [2].
This protocol is based on MD simulation studies for creating high-performance polyimide composites, which can inform practical experimental design [3].
The following diagram illustrates the logical decision process for diagnosing and resolving common issues in silane modification experiments.
The workflow for diagnosing modification performance issues focuses on three key parameters: alkyl chain length, reaction conditions, and grafting density [3] [2].
This section addresses frequent issues, their likely causes, and solutions to improve monolayer coverage and uniformity.
| Problem & Phenomenon | Potential Root Cause | Recommended Solution | Key Experimental Parameters to Check |
|---|
| Non-uniform, patchy layers [1] [2] | • Excessive water leading to uncontrolled polymerization in solution. • Presence of undissolved silane oligomers in the deposition solution. | • Use anhydrous solvents (e.g., toluene) and rigidly control trace water [2]. • Filter the silane solution (e.g., with a 0.2 µm filter) before use to remove oligomers [1]. | • Water content in solvent. • Solvent purity (anhydrous grade). | | Low Surface Coverage / Incomplete Coating | • Low density of surface silanol (Si-OH) groups on the substrate. • Insufficient reaction time or concentration. | • Activate the substrate with oxygen plasma or piranha solution to increase silanol density [2]. • Optimize silane concentration and deposition time [2]. | • Substrate pre-treatment method and duration. • Silane concentration and reaction time. | | Presence of Surface Defects (e.g., aggregates, uneven spots) [1] | • Rapid, uncontrolled hydrolysis and condensation of the silane. • Improper drying or curing of the monolayer. | • For trichloro-based silanes, use anhydrous conditions to minimize defects [1]. • Implement a controlled curing step (e.g., at 110°C) to complete siloxane network formation [2]. | • Reaction temperature and humidity. • Curing temperature and duration. | | Poor Reproducibility between experiments [2] | • High sensitivity to ambient conditions like humidity and temperature. • Variations in substrate cleaning and activation. | • Standardize all environmental conditions (humidity, temperature) during the process [2]. • Establish and strictly follow a documented protocol for substrate preparation [2]. | • Laboratory ambient humidity and temperature logs. • Consistent substrate pre-treatment. |
Here are two established methodologies for forming high-quality silane monolayers, adapted from the literature.
This is a widely used method that offers flexibility for various silanes.
This method can produce superior, smoother monolayers by avoiding issues related to solvent and dissolved oligomers.
The table below summarizes key parameters for monolayer assembly based on silane type.
| Parameter | Target Value / Range | Notes & Context |
|---|---|---|
| Mean Molecular Area (Alkylsilane) [1] | ∼22 Ų/molecule | Determined by Langmuir-Blodgett deposition for hydrocarbon chains; provides a reference for close packing. |
| Reaction Temperature (Solution) [2] | 60–90 °C | Moderate temperatures can disrupt weak, non-covalent interactions, leading to a more stable monolayer. |
| Curing Temperature [2] | ∼110 °C | High temperature favors the formation of siloxane linkages (Si-O-Si), stabilizing the monolayer. |
| Surface Free Energy (Fluoroalkylsiloxane) [1] | 11.4 dyn/cm (mN/m) | Measured on a compact monolayer; indicates a highly hydrophobic surface. This compound would also yield a low-energy, hydrophobic surface. |
The following diagrams outline the experimental workflow and a systematic approach to diagnosing common problems.
Diagram 1: Experimental Workflow for Silane Monolayer Formation. This chart outlines the key steps for both solution-phase and vapor-phase deposition methods.
Diagram 2: Troubleshooting Logic for Monolayer Defects. Follow this decision tree to diagnose and resolve common issues with monolayer coverage and uniformity.
I hope this structured technical information serves as a solid foundation for your support center. The key to success in silanization lies in meticulous control over moisture, substrate preparation, and process parameters [2].
| Strategy | Mechanism of Action | Key Parameters & Recommendations | Supporting Evidence |
|---|---|---|---|
| Co-modification with Hydrophilic Groups [1] | Introduces steric hindrance and electrostatic repulsion; creates an amphiphilic balance. | Use an appropriate proportion of alkyl and amino siloxane. A balanced hydrophilic-lipophilic balance is critical. | An optimal alkyl/amino ratio achieved ~95% stability in emulsions [1]. |
| Optimizing Alkyl Chain Length [2] | Governs the hydrophilic-lipophilic balance (HLB); short chains prevent excessive hydrophobicity. | For silica NPs, a hexyl chain (C6) provided optimal amphipathy without strong aggregation. Avoid longer chains like dodecyl (C12) [2]. | Hexyl-modified NPs showed lowest interfacial tension; Dodecyl-modified NPs were too hydrophobic [2]. |
| Controlled Surface Charge (Zeta Potential) [2] [3] | Creates strong electrostatic repulsion between particles. | Aim for a high absolute value of Zeta potential (e.g., near ±30 mV). Monitor this after modification [2]. | Initial hydrophilic silica had a Zeta potential of -36.7 mV; modification reduced this value, increasing aggregation risk [2]. |
| Standardized Dispersion Protocols [4] | Ensures consistent and effective de-agglomeration in biological/media, controlling the biomolecular corona. | Adhere to a specific protocol (e.g., Harvard or Nanogenotox). The protocol choice itself is less critical than consistent application [4]. | Different protocols showed minimal impact on corona composition and colloidal stability if applied consistently [4]. |
The following diagram illustrates the core principle behind these strategies: creating a repulsive barrier to overcome the van der Waals forces that cause aggregation.
This protocol is adapted from a study that successfully created MNPs capable of demulsifying both O/W and W/O emulsions, demonstrating their high stability and reusability [1].
1. Primary Coating:
Fe3O4 @SiO2 core-shell structures. This provides a surface rich in silanol (Si-OH) groups for subsequent chemical modification.2. Siloxane Grafting:
Fe3O4 @SiO2 surface via a condensation reaction.M3-21, that worked best) [1].3. Purification and Characterization:
This systematic approach helps find the best alkyl chain for your specific system [2].
1. Synthesis Series:
C3, hexyl C6, octyl C8, dodecyl C12).2. Performance Evaluation:
C6) will show the lowest equilibrium IFT.Q1: I've already synthesized dodecylsilane-modified NPs that are aggregating. What can I do?
Q2: How critical is the choice of solvent during modification and dispersion?
Q3: My MNPs are stable in water but aggregate in cell culture media. Why?
Q4: How can I quantitatively track the success of my modification in reducing aggregation?
Understanding its inherent properties is key to determining appropriate storage conditions.
| Property | Specification / Value |
|---|---|
| Physical Form | Colorless to light yellow liquid [1] |
| Odor | Sharp, pungent, irritating (like hydrochloric acid) [1] |
| Boiling Point | 294 °C [1] |
| Density | 1.028 g/cm³ [1] |
| Flash Point | >230 °F (>110 °C) [1] |
| Hydrolytic Sensitivity | Very high - reacts rapidly with moisture and water [1] |
| Storage Parameter | Recommended Condition |
|---|---|
| Recommended Storage Temperature | Store in a cool, temperature-controlled environment; refrigeration may be used for extended stability [2]. |
| Container | Always keep sealed in its original container [2]. |
| Atmosphere | Protect from moisture and humidity. Keep away from protic solvents (e.g., water, alcohols) [1]. |
| Shelf Life | A general shelf-life of 12 months is a safe benchmark, especially for products in sealed packaging [2]. |
Here are answers to common issues and questions researchers might encounter.
Q1: What should I do if my dodecyltrichlorosilane has turned cloudy or formed a solid precipitate? This indicates that the compound has hydrolyzed due to contact with moisture. The solid is likely a polymerized siloxane. The material should be considered degraded and disposed of properly. Attempting to purify it for sensitive surface modification experiments is not recommended.
Q2: How can I confirm if my stored dodecyltrichlorosilane is still suitable for use? For critical applications, simple qualitative tests can be performed:
Q3: Can the shelf life of this chemical be extended? Chemically stable organosilanes can sometimes be recertified after their initial shelf-life period through testing [2]. However, due to the high reactivity of the trichlorosilane group, extending its usable life is challenging. The best practice is proper storage and purchasing in quantities that will be used within the shelf-life period.
Q4: Why is the storage shelf-life for chemicals in cartridges sometimes limited to 12 months? Specialty packaging like cartridges can introduce limitations due to the packaging process, materials, and seal effectiveness, often leading to a standardized 12-month shelf-life at room temperature [2].
The diagram below outlines the logical workflow for handling dodecyltrichlorosilane from receipt to disposal in a research setting.
While not specific to dodecylsilane, the following issues are common in silane chemistry and provide a starting point for your troubleshooting guide [1] [2] [3].
| Problem Area | Specific Issue | Potential Causes | Suggested Solutions |
|---|---|---|---|
| Moisture Sensitivity | Premature hydrolysis/self-condensation | Exposure to ambient humidity; improper storage of reagents [1] [2]. | Ensure anhydrous conditions; use dried solvents and inert atmosphere (e.g., N₂ glove box) [1]. |
| Catalyst Issues | No reaction or low yield | Catalyst poisoning (by S, N, P, As, Sn impurities); deactivated or incorrect catalyst loading [1] [3]. | Use high-purity reagents; ensure catalyst (e.g., Pt, Rh) is active and correctly loaded [1] [3]. |
| Purification & Analysis | Difficulty isolating pure product or by-products | Co-elution of products/by-products; product degradation on certain media [1]. | Optimize chromatography methods (TLC/Column); consider alternative solvents/packaging [1]. |
| By-Product Formation | Low yield of desired product; complex mixture | Isomerization side reactions; competing reaction pathways [1] [3]. | Optimize reaction temperature and time; explore different catalysts for better selectivity [1]. |
For a more structured approach to troubleshooting, you can follow the logical workflow outlined in the diagram below. It is based on standard practices in synthetic chemistry.
Dodecylsilane modification is a process used to graft hydrophobic alkyl chains onto material surfaces, often to improve dispersion in organic solvents or polymers [1]. The primary challenges during the purification of these modified materials are:
Here are answers to some common issues you might encounter.
Q1: My modified material is aggregating during the washing step. How can I prevent this? A: Aggregation defeats the purpose of surface modification. To maintain dispersion:
Q2: How can I be sure all the unreacted silane has been removed? A: This is a critical quality control step.
Q3: What is the most efficient method for initial separation? A: For liquid-solid separations, centrifugation is the most common and effective initial method. The optimal parameters must be determined for your specific material. The table below outlines key factors.
| Factor | Consideration | Typical Range for NPs |
|---|---|---|
| Centrifugal Force (RCF/g) | Force must be sufficient to pellet modified materials without being so strong that pellets become impossible to re-disperse. | 10,000 - 50,000 g |
| Duration | Longer spin times ensure complete separation but extend protocol time. | 20 - 60 minutes |
| Solvent Viscosity | Higher viscosity solvents (e.g., alcohols) require higher centrifugal forces or longer times. | Varies |
| Particle Size & Density | Larger, denser particles pellet more easily. | Application-specific |
Based on general principles of ultracentrifugation and precipitation [2].
For larger-scale preparations, membrane filtration can be explored, though nanoscale materials and membrane fouling can be limiting factors.
The following workflow provides a detailed methodology for purifying this compound-modified nanomaterials (e.g., silica nanoparticles, metal-organic frameworks) based on standard laboratory practices.
The diagram below outlines the logical workflow for the purification process.
Materials:
Procedure:
For specific applications or if centrifugation is insufficient, consider these methods:
The thermal stability of alkylsilane coatings like dodecylsilane is not determined by a single factor, but by the interplay of several experimental conditions. The table below summarizes the primary factors identified in the literature.
| Factor | Influence on Thermal Stability | Practical Consideration / Example |
|---|---|---|
| Alkyl Chain Length | Impacts molecular packing & bonding density; longer chains can hinder cross-linking [1]. | Dodecyl (C12) chains confer high hydrophobicity but may reduce penetration into substrate, affecting stability [1]. |
| Coating Composition | Mixing different silanes (e.g., alkyl & amino) can create a more robust, amphiphilic network [2]. | A blend of alkyl and amino siloxanes on magnetic nanoparticles created a stable coating for demulsification [2]. |
| Substrate Surface & Pre-treatment | Determines density of surface hydroxyl groups (-OH) available for covalent silane bonding [1]. | Silanes bind to -OH groups; surface cleaning and hydroxylation are critical pre-treatment steps [1] [3]. |
| Processing Conditions | Controls hydrolysis of silane precursors and condensation into a siloxane (Si-O-Si) network [1]. | Hydrolysis in acidic conditions (pH=3) is common [1]; curing temperature and time directly affect cross-linking. |
Based on the methodologies in the search results, here is a generalized protocol for applying a this compound coating. You can adapt this for your specific troubleshooting guides.
1. Substrate Pre-treatment and Cleaning
2. Silane Solution Preparation (Hydrolysis)
3. Coating Application
4. Post-treatment and Curing
Here are some potential issues and their solutions, framed in a Q&A format for your technical support center.
| Problem | Possible Root Cause | Suggested Solution |
|---|---|---|
| Poor Adhesion/Weak Coating | Inadequate substrate cleaning or hydroxylation; insufficient silane hydrolysis. | Enhance pre-treatment; ensure hydrolysis pH and time are correct [1] [3]. |
| Inconsistent Hydrophobicity | Non-uniform silane layer; incomplete condensation reaction. | Optimize curing temperature and duration; ensure consistent application method [4]. |
| Low Thermal Stability | Low cross-linking density; long alkyl chains hindering network formation. | Consider a blend with a shorter-chain or functional silane (e.g., amino-silane) to improve the network stability [2] [1]. |
The following diagram outlines a logical workflow for diagnosing and resolving thermal stability issues, based on the factors discussed above.
I hope this structured technical information provides a solid foundation for you to build your troubleshooting guides and FAQs.
The table below outlines frequent issues, their probable causes, and recommended solutions.
| Defect Type | Probable Causes | Recommended Solutions |
|---|---|---|
| Cracking/Crazing | Excessive film thickness; too-fast drying/curing; high residual stress [1]. | Optimize number of layers [2]; control drying rate (slow, ambient); use slower solvent (e.g., ethanol) [1]. |
| Poor Adhesion | Inadequate substrate cleaning/activation; weak chemical bonding to substrate [1]. | Ensure thorough substrate cleaning/degreasing [2]; mechanically polish substrate; optimize substrate hydroxylation [1]. |
| Inhomogeneity/Defects (Dark Spots) | Non-uniform precursor solution; component segregation (e.g., indium aggregation) [3]. | Ensure sufficient sol aging/stirring (e.g., 48 hrs) [2]; filter sol before deposition; control solution chemistry to prevent cation mobility [3]. |
| High Porosity/Poor Barrier | Incomplete condensation; nano/micro-defects from hydrolysis byproducts; single layer too thin [1]. | Apply multiple layers (e.g., 3 layers optimal) [2]; optimize sol-gel parameters (pH, H2O/Si ratio) [1]; incorporate nanoparticle fillers [1]. |
| Insufficient Corrosion Protection | Presence of micro-cracks/pinholes; coating too thin; electrolyte penetrates to substrate [1]. | Use multilayer architecture [2]; incorporate corrosion inhibitors [1]; increase coating thickness within limits to avoid cracking [1]. |
Here are detailed methodologies for key solutions referenced in the troubleshooting guide.
Applying multiple, thin layers is a highly effective strategy for sealing defects and improving barrier properties without causing cracking [2].
Adding nanoparticles (fillers) can enhance the structural density of the gel network and improve barrier properties [1].
This workflow visualizes the systematic approach to diagnosing and resolving sol-gel film defects:
Systematic defect diagnosis and resolution workflow for sol-gel films.
Successful film formation hinges on controlling these fundamental aspects:
Q1: What is the most common cause of sol-gel film cracking and how can it be prevented? The most common cause is attempting to deposit a coating that is too thick in a single layer, leading to high stress during drying. The most effective prevention is the multilayer approach, where several thin layers are applied, with mild intermediate curing steps [2] [1].
Q2: Why does my coating provide poor corrosion protection even without visible defects? Silane sol-gel coatings are typically thin and can contain inherent nano-scale defects or pores formed during hydrolysis and condensation. These allow electrolyte penetration over time. Improving protection can be achieved by building a multilayer architecture to seal defects or incorporating functional nanoparticles to enhance the barrier effect [1].
Q3: How can I improve the adhesion of my silane film to a metal substrate? Adhesion relies on chemical bonding between the silanol groups (Si-OH) in the sol and the metal's native oxide layer. This requires an optimized substrate preparation process, including mechanical polishing, degreasing with solvent, and ensuring the surface is properly hydroxylated [2] [1].
I hope this technical support resource provides a solid foundation for your work with sol-gel films. The principles outlined here for defect mitigation in silane systems are a reliable guide.
| Feature | n-Dodecyltriethoxysilane (FC12) [1] | Trimethoxy Silyl-PDMS (F-3600) [1] |
|---|---|---|
| Coating Base Material | Long alkyl chain silane | Hydrolysable trimethoxy silyl polydimethylsiloxane |
| Water Contact Angle | >150° (Superhydrophobic) | >150° (Superhydrophobic) |
| Oil Repellency (Castor Oil) | >80° | >80° |
| Key Advantage | Excellent hydrophobicity | Low toxicity, cost-effective, superior mechanical properties |
| Toxicity (P2OAsys Score) | High (>6) | Moderate (4.5) |
For drug development applications, a multicavity system using Halloysite Nanotubes (HNTs) shows promise for delivering hydrophobic drugs [2]. This platform could potentially be functionalized with different alkylsilanes, including this compound, to tailor drug loading and release characteristics.
The quantitative data in the table above was generated using a standardized experimental protocol for developing and testing fabric coatings. The diagram below outlines the key steps involved.
Methodology Details [1]:
When deciding between these materials, consider the following trade-offs:
To generate comparable data for your guide, you would typically follow these established experimental protocols. The table below summarizes the core measurement methods [1] [2].
| Method | Description | Key Applications / Notes |
|---|---|---|
| Static Sessile Drop [2] | A droplet is placed on a surface; the angle is measured from a captured image. Most common technique. [1] | Quick, simple; ideal for initial wettability screening. Results can be influenced by surface heterogeneities. [2] |
| Dynamic Contact Angle (ACA/RCA) [2] | Liquid is injected into/withdrawn from a droplet, and the advancing (ACA) and receding (RCA) angles are measured at the point of contact line movement. | Overcomes metastable states; more reproducible. Quantifies contact angle hysteresis (θA - θR), which indicates surface heterogeneity and drop mobility. [2] |
| Wilhelmy Plate [2] | A solid plate is immersed/withdrawn from liquid; wetting force is measured to calculate dynamic contact angles. | Requires uniform sample with known perimeter. Provides an average ACA and RCA for the entire wetted length. [2] |
The following workflow diagrams the key steps for the sessile drop and dynamic needle-in methods:
When you prepare samples and conduct measurements, the resulting contact angles will be highly dependent on the following factors related to how the this compound layer is created [3]:
Although not specifically about silanes, research on short-chain alcohols provides a fundamental principle that is likely applicable to your study on alkylsilanes. This is known as Traube's Rule [1].
To conduct your own comparison, the following established experimental protocols from the search results can be applied directly to measure interfacial tension [2] [3].
| Method | Basic Principle | Key Equipment | Pros and Cons |
|---|
| Wilhelmy Plate [2] [3] | Measures force exerted on a plate when positioned at liquid interface. | Platinum plate, precision balance | Pro: High accuracy. Con: Requires careful positioning; plate must be fully wetted. | | Du Noüy Ring [2] [3] | Measures maximum force to pull a ring from liquid interface. | Platinum ring, precision balance | Pro: Well-established method. Con: Requires liquid density for correction factors; more complex meniscus. | | Pendant Drop [2] [3] | Analyzes shape of a droplet suspended from needle to determine tension. | High-resolution camera, software for Young-Laplace equation fitting | Pro: Small sample volume; can measure very low tensions. Con: Relies on image quality and accurate density data. |
The workflow below illustrates the general process for comparing interfacial activity using these methods, from sample preparation to data analysis.
To find the direct comparative data you need, I suggest the following steps:
The search results do not contain a dedicated analysis of dodecylsilane (C12-silane), but one study provides excellent experimental data on silica nanoparticles modified with alkylsilanes of varying chain lengths, which serves as a strong reference [1]. The characterization in this study confirmed the successful grafting of alkyl chains onto a silica surface.
The table below summarizes the characteristic FTIR peaks identified in this research, which are directly applicable for confirming the presence of alkyl chains in silane-modified materials [1]:
| Peak Position (cm⁻¹) | Vibration Assignment | Functional Group / Bond | Interpretation |
|---|---|---|---|
| ~3450 cm⁻¹ | O-H stretching vibration | Si-OH (silanol) | Broad peak from silica nanoparticles; weakens after modification [1] |
| ~2927 cm⁻¹ | C-H asymmetric stretching | -CH₂-, -CH₃ (methylene, methyl) | Key evidence of alkyl chain grafting [1] |
| ~2860 cm⁻¹ | C-H symmetric stretching | -CH₂-, -CH₃ (methylene, methyl) | Key evidence of alkyl chain grafting [1] |
| ~1650 cm⁻¹ | O-H bending vibration | Si-OH (silanol) | Present on the nanoparticle surface [1] |
| ~1090 cm⁻¹ & ~808 cm⁻¹ | Si-O stretching vibration | Si-O (siloxane) | Backbone structure of the silica nanoparticles [1] |
For this compound characterization, you would expect the same key alkyl peaks (~2927 cm⁻¹ and ~2860 cm⁻¹) to be present. The intensity of these C-H peaks can be stronger for this compound due to its longer chain (12 carbons) compared to some chains in the reference study [1].
The following workflow outlines the key steps for characterizing functionalized materials like alkylsilane-modified surfaces using FTIR spectroscopy, compiled from standard practices in the search results [2] [3] [4].
Zeta potential is the electrical potential at the slipping plane of a particle or surface in a liquid medium. It is a key indicator of surface charge and colloidal stability, where a higher absolute value (typically above ±30 mV) indicates strong electrostatic repulsion and good stability [1].
Modifying silica nanoparticles with silane coupling agents is a common method to alter surface properties. The alkyl chain length of the silane (e.g., dodecylsilane) directly controls the resulting surface's hydrophilic-lipophilic balance (HLB), which in turn dictates its interfacial behavior, zeta potential, and performance in applications like emulsion stabilization [2].
The table below summarizes key characterization data for silica nanoparticles modified with alkyl chains of different lengths, including dodecyl (C12) chains. The data shows a clear trend of increasing hydrophobicity with chain length [2].
| Alkyl Chain Length (Carbon Atoms) | Sample Code | Water Contact Angle (°) | Zeta Potential in Water (mV) | Equilibrium Oil/Water Interfacial Tension (mN/m) |
|---|---|---|---|---|
| Unmodified (Hydrophilic) | HLNPs | Not Specified | -36.7 | ~51.0 |
| Propyl (C3) | M3C | 50.9 | ≈ -15 to -20 | 44.0 |
| Dodecyl (C12) | M12C | 146.8 | ≈ -15 to -20 | 46.0 |
| Hexyl (C6) | M6C | 91.8 | ≈ -15 to -20 | 41.0 |
| Octyl (C8) | M8C | 128.1 | ≈ -15 to -20 | 44.0 |
Key Observations from the Data:
The following methodology is adapted from a recent study on characterizing modified silica nanoparticles [2].
For flat surfaces or pressed powder pellets, the streaming potential method is most appropriate [3].
ζ = (dE/dP) * (ηλ / ε_r ε_0), where η is viscosity, λ is electrolyte conductivity, and ε_r ε_0 is the permittivity of the solvent [3].The diagram below outlines the logical sequence of a complete zeta potential analysis project for modified surfaces.
When planning and interpreting zeta potential analyses, keep the following in mind:
Dodecyltrimethoxysilane is an organosilane compound valued for its hydrophobic properties and ability to modify surfaces. Its molecular structure features a silicon (Si) atom bonded to a long-chain dodecyl group (C₁₂H₂₅) and three methoxy groups (-OCH₃) [1] [2]. This structure is key to its function: the dodecyl chain provides water-repellent characteristics, while the methoxy groups enable the molecule to form stable bonds with inorganic surfaces [1].
The table below summarizes its key identifiers and physical properties.
Basic Identifiers and Physical Properties [2] [3]
| Property | Value |
|---|---|
| Chemical Name | Dodecyltrimethoxysilane / Lauryltrimethoxysilane |
| CAS Number | 3069-21-4 [2] [3] |
| Molecular Formula | C₁₅H₃₄O₃Si [3] |
| Molecular Weight | 290.51 g/mol [2] [3] |
| Appearance | Colorless transparent liquid [2] |
| Density (ρ20°) | 0.880 ~ 0.920 g/cm³ [2] |
| Boiling Point | 234.9 ± 8.0 °C (at 760 mmHg) [3] |
| Melting Point | -40 °C [3] |
| Flash Point | 108.6 ± 21.3 °C [3] |
Dodecyltrimethoxysilane works by forming a protective, water-repellent layer on material surfaces. The process involves two key steps [1]:
This mechanism grafts the dodecyl chain onto the material, creating a durable hydrophobic surface [1] [2]. The following diagram illustrates this silanization process.
This versatile mechanism enables a wide range of applications across industries [1] [2]:
For researchers, understanding the experimental context for studying such silanes is crucial. One scientific study investigated the silanization of silica particles using dodecyltrimethoxysilane (C12) in a toluene solvent [4]. The research explored how strong base catalysts like sodium hydride (NaH) or organic bases like DBU could enhance the silanization reaction's efficiency. The process involved refluxing the mixture for 24 hours, followed by separation, washing, and drying of the modified silica particles. The grafting efficiency was quantified using techniques like ¹H-NMR and Thermogravimetric Analysis (TGA) [4].
Regarding safety, the compound has the following hazard classification [3]:
The search results indicate that long-chain alkyl silanes like octylsilane are actively researched and used in commercial hydrophobic coatings [1]. Dodecylsilane, with a 12-carbon chain, falls into this category. The general principle is that these silanes create a water-repellent surface by grafting non-polar alkyl groups (like -C₁₂H₂₅ from this compound) onto a substrate, effectively lowering its surface energy [2].
The following table summarizes the context in which these materials are developed and applied:
| Aspect | Context for Hydrophobic Alkyl Silane Coatings |
|---|---|
| Primary Application Sectors | Construction, Automotive, Electronics, Textiles, Healthcare [3] [4] [5] |
| Common Performance Metrics | Water Contact Angle (WCA), Surface Free Energy, Coating Durability, Optical Transmittance [1] |
| Noted Market Leaders | UltraTech International, Rust-Oleum, Aculon, Lotus Leaf Coatings [4] [5] |
| Key Market Driver | Demand for durable, water-repellent surfaces and self-cleaning properties [3] [4] |
| Reported Challenge | High initial cost and long-term durability concerns [4] |
Although data on this compound itself is limited, recent research on a similar coating illustrates the type of experimental data and methodology you would need to look for.
A 2024 study developed a double-layer hydrophobic coating for solar glass using silica modified with triethoxy(octyl)silane (OTES), which has an 8-carbon chain [1]. The methodology and results offer a valuable reference point:
This example demonstrates that a well-designed coating system using an alkyl silane can successfully create a durable, high-performance hydrophobic surface. The workflow for creating such a multi-layer coating can be summarized as follows:
The following table summarizes key experimental findings from recent studies on how the alkyl chain length of silanes impacts surface properties and modification efficiency.
| Alkyl Chain Length (Silane Type) | Substrate | Key Performance Metric | Result / Efficiency | Notable Finding |
|---|---|---|---|---|
| C=1 (MTMS) [1] | Glass (SiO₂-TiO₂ composite) | Water Contact Angle | Lower hydrophobicity | Serves as a baseline; shorter chains confer less hydrophobicity [1]. |
| C=8 (OTMS) [1] | Glass (SiO₂-TiO₂ composite) | Water Contact Angle | ~140.67° ± 1.23° (Highest) | Optimal chain length for hydrophobicity; molecules are stable without collapse [1]. |
| C=16 (HDTMS) [1] | Glass (SiO₂-TiO₂ composite) | Water Contact Angle | Decreased from C=8 value | Long chains may collapse, reducing the surface roughness and hydrophobicity [1]. |
| C=3 (APDMS) [2] | SiO₂ Optical Transducer | Monolayer Quality / Biosensing | High consistency, low fouling | Forms a stable, ordered monolayer; minimizes non-specific binding for efficient biosensor functionalization [2]. |
| C=3 (APTMS) [2] | SiO₂ Optical Transducer | Monolayer Quality / Biosensing | Prone to polymerization, inhomogeneous | Three reactive groups lead to inconsistent layers, reducing biofunctionalization reproducibility [2]. |
Here is a detailed breakdown of the experimental methods from the cited studies.
This protocol outlines the synthesis of hydrophobic coatings to test the effect of alkyl chain length (MTMS, OTMS, HDTMS) [1].
This protocol compares the monolayer formation of APDMS (C=3) against the more conventional APTMS (C=3), highlighting the importance of the number of reactive silane groups [2].
The diagram below illustrates the key decision points and steps in the two experimental protocols discussed above.